7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid
Overview
Description
“7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular formula of “7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid” is C10H8O4 . The average mass is 192.168 Da and the monoisotopic mass is 192.042252 Da .Chemical Reactions Analysis
The experimental method involves a short-term and practical reaction of 3-hydroxy-3 H-benzofuran-2-one, and the possibility of obtaining various phenol derivatives by the domino reaction involving the first Friedel-alkylation and subsequent intramolecular lactonization .Physical And Chemical Properties Analysis
The density of “7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid” is 1.3±0.1 g/cm3 . The boiling point is 352.4±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 63.0±3.0 kJ/mol . The flash point is 166.9±22.3 °C . The index of refraction is 1.617 .Scientific Research Applications
Synthesis and Structural Studies : This compound has been utilized in the synthesis of various chemical derivatives. For example, methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans, related to your compound of interest, were prepared and studied for their acylation reactions (Yamaguchi et al., 1984). Similarly, novel derivatives involving this compound were synthesized and analyzed for their structural and optical properties (Jiang et al., 2012).
Protective Group in Organic Synthesis : The 4-methoxy-α-methylbenzyl ester, related to your compound, has been used as a protecting group for carboxylic acids. This method is compatible with various functional groups and offers an alternative to traditional reductive debenzylation reactions (Yoo et al., 1990).
Natural Product Derivation : Compounds structurally related to 7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid have been isolated from natural sources like Piper hispidum. These compounds were subjected to cytotoxicity evaluations, showing moderate activity for certain derivatives (Friedrich et al., 2005).
Chemical Transformation Studies : Various chemical transformations of compounds related to 7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid have been explored. For instance, the study of oxidative debenzylation to yield specific chemical structures has been documented (Yamaguchi et al., 1984).
Antimicrobial Activity : The compound has been used in the synthesis of new pyridine derivatives, which were then screened for their antimicrobial activity. These studies provide insights into the potential biological applications of derivatives of this compound (Patel et al., 2011).
Enzymatic Hydrolysis Study : An investigation into the enzymatic hydrolysis of the methyl ester of this compound using enzymes from various animal livers was conducted. This study contributes to the understanding of biotransformation processes of similar compounds (Lendechy et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-4,8H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSRBNPHZKIVHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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